Cannabispirenone A
Overview
Description
Cannabispirenone A is a natural product with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is a type of phenol and is typically found in the form of a powder . It is sourced from the herbs of Thailand Cannabis .
Synthesis Analysis
The synthesis of this compound has been accomplished through an efficient asymmetric process . The absolute configuration of the (+)-Cannabispirenone A is assigned as R . The synthesis process involves several steps including the conversion of p-tolylsulphonylmethyl isocyanide into the 1-nitrite, alkylation with 1-iodo-3,3-ethylenedioxybutane, deacetalisation, and spirocyclisation .Molecular Structure Analysis
The molecular structure of this compound has been determined through 1H NMR spectroscopy . The absolute configuration of the (+)-Cannabispirenone A is assigned as R .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of p-tolylsulphonylmethyl isocyanide into the 1-nitrite, alkylation with 1-iodo-3,3-ethylenedioxybutane, deacetalisation, and spirocyclisation . The product, O-Methylcannabispirenone, can be demethylated to give this compound by lithium 1,1-dimethylethanethiolate .Physical and Chemical Properties Analysis
This compound is a type of phenol and is typically found in the form of a powder . It has a molecular weight of 244.29 g/mol .Scientific Research Applications
Anti-inflammatory Properties : Cannabispirenone A, along with other bibenzyls in Cannabis sativa, such as cannabispiranol, has been studied for its effects on inflammation. The related compound Canniprene was found to inhibit the production of pro-inflammatory eicosanoids significantly via the 5-lipoxygenase pathway and affect prostaglandin generation. However, this compound was less active in these bioassays (Allegrone et al., 2017).
Genomic Studies in Cannabis sativa : Although not directly focusing on this compound, genomic research in Cannabis sativa has led to the discovery of numerous bioactive compounds and their biosynthetic pathways, which could include this compound. This research is crucial for understanding the plant's therapeutic potential and for the development of new applications (Massimino, 2017).
Biotechnological Applications : The review by Andre et al. (2016) discusses the potential of Cannabis sativa as a source of phytochemicals, including cannabinoids and other compounds like this compound. It emphasizes the use of biotechnological methods, like genetic engineering and tissue culture, to enhance the production and bioactivity of these compounds (Andre, Hausman, & Guerriero, 2016).
Extraction of Bioactive Compounds : The extraction techniques for medicinal Cannabis, which would include compounds like this compound, are critical for their therapeutic applications. A comprehensive review by Al Ubeed et al. (2022) outlines the major bioactive compounds in Cannabis and discusses critical factors affecting extraction yields, emphasizing the need for sustainable and effective extraction methods (Al Ubeed et al., 2022).
Properties
IUPAC Name |
4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYJADZNMQXLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979230 | |
Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63213-00-3 | |
Record name | Cannabispirenone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063213003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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